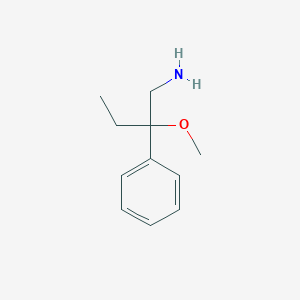

2-Methoxy-2-phenylbutan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

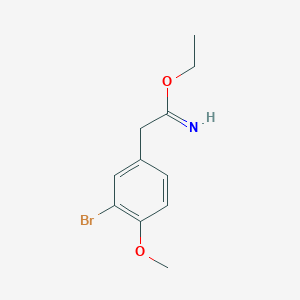

“2-Methoxy-2-phenylbutan-1-amine” is a compound that falls under the category of 2-Phenethylamines . Phenethylamines are widely present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements . They play a critical role in various biological processes and have been the subject of extensive research in medicinal chemistry .

Synthesis Analysis

The synthesis of compounds similar to “this compound” involves complex chemical reactions. For instance, a novel method has been developed to distinguish β-methylphenylethylamines from isomeric α-methylphenylethylamines by liquid chromatography coupled to electrospray ionization mass spectrometry .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as Fourier transform infrared (FTIR) spectrum . The most stable conformation of the molecule can be determined through a careful potential energy surfaces study .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and multi-channel . The probability of possible reaction pathways for such bimolecular interactions can be predicted using advanced algorithms .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined through various methods. These properties include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point .Aplicaciones Científicas De Investigación

Enzyme-Catalyzed Resolution

A study highlights the use of Candida antarctica lipase B (CAL-B)-mediated enantioselective acetylation for preparing pharmacologically active amines, including isomeric methoxyamphetamines and 4-phenylbutan-2-amine, demonstrating the enzyme's utility in achieving high enantiomeric excesses (González‐Sabín, Gotor, & Rebolledo, 2002).

Anticonvulsant and Neuroprotective Properties

N-(Substituted benzothiazol-2-yl)amide derivatives were synthesized and evaluated for their anticonvulsant and neuroprotective effects. One derivative, in particular, showed significant efficacy, illustrating the potential of related compounds for developing new therapeutic agents (Hassan, Khan, & Amir, 2012).

Antibacterial Applications

Ni(II) complexes of dithiophosphonic acids, involving reactions with amines including phenylethylamine, exhibited notable anti-bacterial properties, highlighting a possible application in developing new antibacterial agents (Saadat et al., 2014).

Kinetic Resolution of Chiral Amines

Optimization studies for acylating agents in enzymatic kinetic resolution of chiral amines have been conducted, indicating the potential of these processes in producing enantiopure compounds for various applications (Olah et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-methoxy-2-phenylbutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-11(9-12,13-2)10-7-5-4-6-8-10/h4-8H,3,9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXNASZINLKNJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)(C1=CC=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2771035.png)

![2-(2-Chlorophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2771037.png)

![3,4-dimethyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2771042.png)

![6-ethyl 3-methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2771043.png)

![Methyl 8-amino-6-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2771044.png)

![6,7-dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2771046.png)

![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-6-(1-ethoxyethenyl)-5-(4-methylphenyl)-](/img/structure/B2771049.png)

![7-(4-Methoxyphenyl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2771050.png)